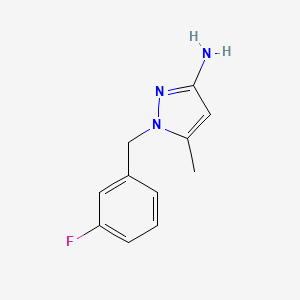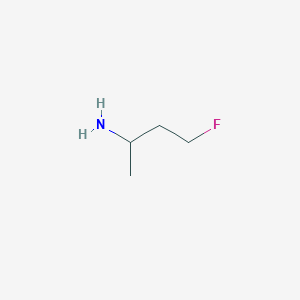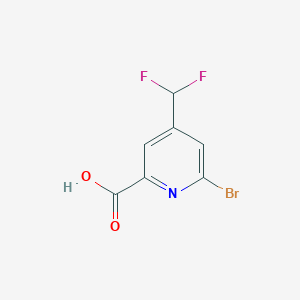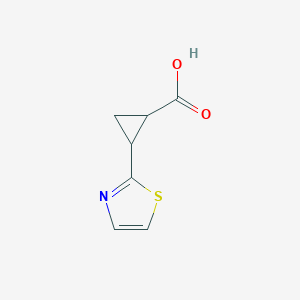![molecular formula C8H12I2N2 B13535573 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide CAS No. 2825012-48-2](/img/structure/B13535573.png)
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide typically involves multi-step reactions. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for cancer therapy.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Known for its antibacterial and antifungal activities.
6H-pyrrolo[3,4-b]pyrazine: Exhibits antiviral and kinase inhibitory properties.
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Shares a similar structure but differs in its biological activity and applications.
Uniqueness
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is unique due to its specific substitution pattern and the resulting biological activities
Properties
CAS No. |
2825012-48-2 |
|---|---|
Molecular Formula |
C8H12I2N2 |
Molecular Weight |
390.00 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydroiodide |
InChI |
InChI=1S/C8H10N2.2HI/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H |
InChI Key |
WLLYAFUVEOOXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNC2)C=C1.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




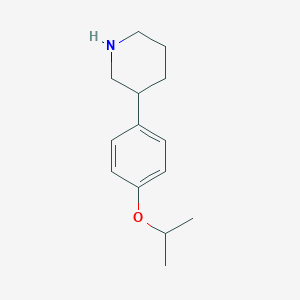
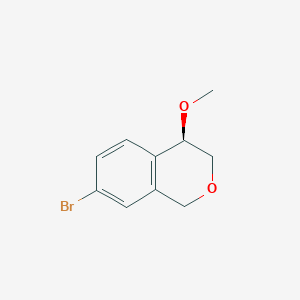
![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
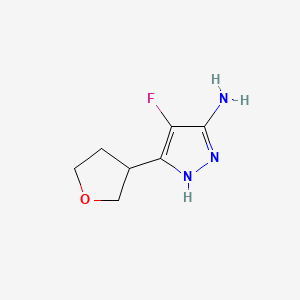
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
